molecular formula C18H19NO3 B3980554 methyl 4-[(3-phenylbutanoyl)amino]benzoate

methyl 4-[(3-phenylbutanoyl)amino]benzoate

Cat. No. B3980554
M. Wt: 297.3 g/mol
InChI Key: SWDWVWLCVSJMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(3-phenylbutanoyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is also known as N-[(3-phenylbutanoyl)amino]-4-methoxybenzamide or Methyl N-(3-phenylbutanoyl)-4-aminobenzoate. The compound is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. In

Mechanism of Action

The exact mechanism of action of methyl 4-[(3-phenylbutanoyl)amino]benzoate is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. For example, the compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Additionally, this compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide, a molecule involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-[(3-phenylbutanoyl)amino]benzoate in lab experiments is its potential pharmacological properties. The compound has been shown to have anti-inflammatory, analgesic, and anti-tumor effects, making it a useful tool for investigating these areas of research. Additionally, the compound has been shown to be relatively safe and well-tolerated in preclinical studies, making it a promising candidate for further development.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. The compound is only soluble in organic solvents such as ethanol and methanol, which can limit its use in certain experimental settings. Additionally, the yield of the synthesis reaction is relatively low, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several potential future directions for research on methyl 4-[(3-phenylbutanoyl)amino]benzoate. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Preclinical studies have shown promising results in this area, and further research is needed to determine the efficacy and safety of the compound in humans.
Another area of interest is the development of more efficient synthesis methods for this compound. Improving the yield of the synthesis reaction could make the compound more readily available for use in experiments and could potentially reduce the cost of production.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. The compound has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in preclinical studies and has been investigated for its potential use in the treatment of neurodegenerative disorders. While there are limitations to its use in lab experiments, the compound shows promise as a tool for investigating various areas of research. Further research is needed to determine the full extent of its pharmacological properties and potential therapeutic uses.

Scientific Research Applications

Methyl 4-[(3-phenylbutanoyl)amino]benzoate has been the subject of several scientific studies due to its potential pharmacological properties. The compound has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in preclinical studies. Additionally, this compound has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

methyl 4-(3-phenylbutanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13(14-6-4-3-5-7-14)12-17(20)19-16-10-8-15(9-11-16)18(21)22-2/h3-11,13H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDWVWLCVSJMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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